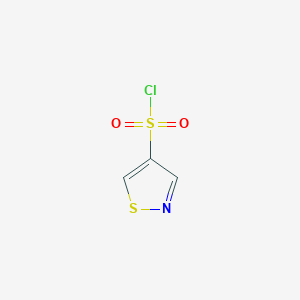
1,2-Thiazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Thiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C3H2ClNO2S2. It is a member of the isothiazole family, which is known for its unique properties due to the presence of two electronegative heteroatoms in a 1,2-relationship. This compound is widely utilized in medicinal chemistry and organic synthesis due to its reactivity and versatility .
作用机制
Target of Action
Isothiazolinones, a class of compounds to which 4-isothiazolesulfonyl chloride belongs, are known to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites .
Mode of Action
It is established that isothiazolinones form mixed disulfides upon treatment with species containing thiols . This interaction could potentially alter the function of the target enzymes, leading to the observed biological effects.
Biochemical Pathways
The inhibition of enzymes with thiols at their active sites by isothiazolinones could potentially affect a wide range of biochemical pathways, given the ubiquitous nature of these enzymes in various biochemical processes .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body
Result of Action
The inhibition of life-sustaining enzymes could potentially lead to a wide range of effects at the molecular and cellular levels .
生化分析
Biochemical Properties
4-Isothiazolesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on these molecules. This interaction often leads to the inhibition or modification of enzyme activity. For instance, 4-Isothiazolesulfonyl chloride can react with serine residues in the active sites of serine proteases, leading to enzyme inhibition . Additionally, it can modify cysteine residues in proteins, affecting their function and stability .
Cellular Effects
The effects of 4-Isothiazolesulfonyl chloride on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Isothiazolesulfonyl chloride has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. This can result in altered gene expression profiles and metabolic shifts within the cell. Moreover, its interaction with cellular proteins can disrupt normal cellular functions, potentially leading to cell cycle arrest or apoptosis .
Molecular Mechanism
At the molecular level, 4-Isothiazolesulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as serine, threonine, and cysteine, in proteins and enzymes. This covalent binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that render the enzyme inactive . Additionally, 4-Isothiazolesulfonyl chloride can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing their ability to bind DNA and regulate transcription .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Isothiazolesulfonyl chloride over time are critical factors in its biochemical applications. In laboratory settings, it is essential to store this compound under appropriate conditions to prevent hydrolysis and degradation. Studies have shown that 4-Isothiazolesulfonyl chloride remains stable under dry, cool conditions but can degrade in the presence of moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent enzyme inhibition and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-Isothiazolesulfonyl chloride vary with different dosages in animal models. At low doses, it can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it may induce toxic effects, including liver and kidney damage, due to its reactive nature and potential for off-target interactions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effect without adverse outcomes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Thiazole-4-sulfonyl chloride typically involves the reaction of isothiazole with sulfonyl chloride under controlled conditions. One common method includes the use of phosphorus pentasulfide and triethylamine in chloroform to yield the desired product . Another approach involves the use of metal-catalyzed reactions, such as copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification processes to meet industrial standards .
化学反应分析
Types of Reactions
1,2-Thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can yield sulfinic acids.
Substitution: It readily participates in nucleophilic substitution reactions, forming sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinic acids, and sulfonamide derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications .
科学研究应用
1,2-Thiazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:
相似化合物的比较
Similar Compounds
Similar compounds to 1,2-Thiazole-4-sulfonyl chloride include:
Isothiazolinones: Known for their biocidal properties and used as preservatives in various products.
Thiazoles: Another class of sulfur-containing heterocycles with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming sulfonamide bonds, which are crucial in the synthesis of biologically active molecules. Its ability to undergo various chemical reactions under mild conditions makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
1,2-thiazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-5-8-2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFPOTAJVCGUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88982-55-2 |
Source


|
| Record name | 1,2-thiazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2884558.png)
![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2884560.png)
![2-fluoro-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2884561.png)


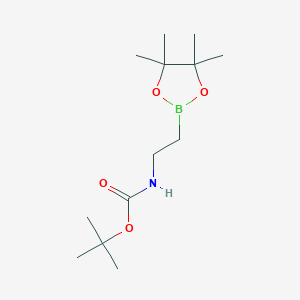
![Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate](/img/structure/B2884569.png)
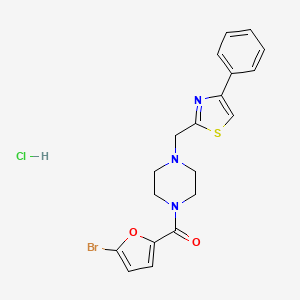

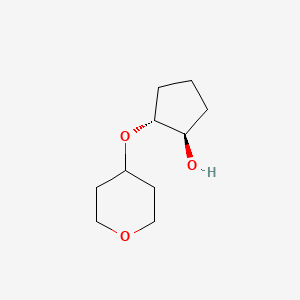


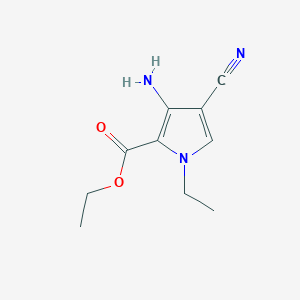
![N-(4-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2884579.png)
